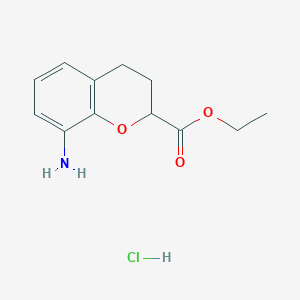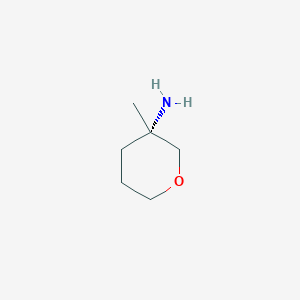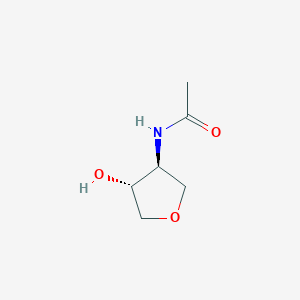
2-Benzyl-2-azaadamantan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2-azaadamantan-1-ol is a nitrogen-containing analog of adamantane, characterized by the presence of a benzyl group and a hydroxyl group attached to the nitrogen atom in the adamantane framework. This compound belongs to the class of azaadamantanes, which are known for their unique chemical and physical properties due to the substitution of nitrogen atoms for carbon atoms in the adamantane structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2-azaadamantan-1-ol typically involves multiple steps starting from benzylamine. One common method includes the cyclization of benzylamine with formaldehyde and subsequent reduction steps to form the azaadamantane core.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar multi-step processes as in laboratory settings, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2-azaadamantan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include ketones, aldehydes, and various substituted azaadamantane derivatives .
Scientific Research Applications
2-Benzyl-2-azaadamantan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex azaadamantane derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of new materials and catalysts due to its unique structural properties
Mechanism of Action
The mechanism of action of 2-Benzyl-2-azaadamantan-1-ol involves its interaction with specific molecular targets. The nitrogen atom in the azaadamantane structure allows for unique binding interactions with enzymes and receptors. This compound can modulate various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-Azaadamantane: Lacks the benzyl and hydroxyl groups, resulting in different chemical and biological properties.
2-Benzyl-2-azaadamantane: Similar structure but without the hydroxyl group.
2-Hydroxy-2-azaadamantane: Similar structure but without the benzyl group
Uniqueness: 2-Benzyl-2-azaadamantan-1-ol is unique due to the presence of both the benzyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other azaadamantane derivatives .
Properties
IUPAC Name |
2-benzyl-2-azatricyclo[3.3.1.13,7]decan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16-9-13-6-14(10-16)8-15(7-13)17(16)11-12-4-2-1-3-5-12/h1-5,13-15,18H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNYRQGREJARAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(N3CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














